2-azido-1,3-dibromo-5-chlorobenzene
Description
2-Azido-1,3-dibromo-5-chlorobenzene is a polyhalogenated aromatic compound featuring an azide (-N₃) group at position 2, bromine atoms at positions 1 and 3, and a chlorine atom at position 5 on a benzene ring. Its molecular formula is C₆H₂Br₂ClN₃, with a calculated molecular weight of 311.34 g/mol (derived by adding the azide group to 1,3-dibromo-5-chlorobenzene, which has a molecular weight of 270.34 g/mol ).
The compound’s reactivity is influenced by the electron-withdrawing effects of the halogens (Br, Cl) and the azide group, which may enhance its participation in cycloaddition reactions. Bromine substituents also offer opportunities for further functionalization via cross-coupling reactions, though steric hindrance from multiple bulky groups could limit regioselectivity.
Properties
CAS No. |
1701705-84-1 |
|---|---|
Molecular Formula |
C6H2Br2ClN3 |
Molecular Weight |
311.4 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-azido-1,3-dibromo-5-chlorobenzene typically involves multiple steps. One common method starts with 1,3,5-tribromobenzene . The process involves the following steps :
Lithiation: 1,3,5-tribromobenzene is treated with in an ether solution at -78°C to form a lithiated intermediate.
Chlorination: The lithiated intermediate is then reacted with to introduce the chlorine atom, forming .
Azidation: Finally, the azido group is introduced by reacting 1,3-dibromo-5-chlorobenzene with in an appropriate solvent.
Chemical Reactions Analysis
2-Azido-1,3-dibromo-5-chlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions. For example, it can react with to form substituted amines.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as .
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Scientific Research Applications
2-Azido-1,3-dibromo-5-chlorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical modifications.
Biological Studies: It is used in the study of biological systems, particularly in the development of bioactive compounds and probes for biochemical research.
Mechanism of Action
The mechanism of action of 2-azido-1,3-dibromo-5-chlorobenzene depends on the specific reactions it undergoes. For instance, in substitution reactions, the azido group acts as a leaving group, allowing nucleophiles to attack the benzene ring. In reduction reactions, the azido group is converted to an amine, which can then participate in further chemical transformations. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Table 1: Comparison of Key Features
Key Observations
Reactivity in Cycloadditions: The trifluoromethyl (-CF₃) group in (2-azido-1,3-dichloro-5-CF₃)benzene significantly enhances the electron-deficient nature of the azide, accelerating 1,3-dipolar cycloadditions with terminal alkynes under mild conditions . In contrast, this compound lacks such a strong electron-withdrawing group, which may reduce its cycloaddition rate compared to the CF₃ analog.
Substituent Effects on Functionalization :
- Bromine and chlorine in this compound are less reactive as leaving groups compared to iodine in 2-azido-1,3-diiodo-5-nitrobenzene. This makes the latter more suitable for nucleophilic aromatic substitution .
- The absence of an azide group in 1,3-dibromo-5-chlorobenzene limits its utility to traditional halogen-based reactions (e.g., Suzuki coupling), whereas the azide in the target compound adds versatility for click chemistry .
Structural and Electronic Differences :
- Heterocyclic analogs like 2-azido-1,3-thiazoles exhibit distinct electronic properties due to the sulfur atom in the ring, which can stabilize charges and alter regioselectivity in triazole formation compared to purely aromatic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
